molecular formula C24H37N5O3 B2405026 N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide CAS No. 2034344-87-9

N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide

Cat. No. B2405026
CAS RN: 2034344-87-9
M. Wt: 443.592
InChI Key: KJAYSZCPKSGXAJ-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains a pyrazole ring, a phenyl ring, and a piperazine ring. The piperazine ring is a common feature in many pharmaceutical drugs due to its ability to interact with various biological targets . The pyrazole ring is a heterocyclic aromatic organic compound, and phenyl is a common substituent in organic chemistry.


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Piperazine rings can undergo various reactions, including alkylation, acylation, and substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its molecular structure. For example, the presence of the piperazine ring could enhance water solubility and the capacity for the formation of hydrogen bonds .

Scientific Research Applications

Synthesis and Characterization

Compounds with similar structures are synthesized through various chemical reactions, often involving condensation reactions, and are characterized using techniques such as LCMS, NMR, IR, and X-ray crystallography. For example, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was synthesized and characterized, highlighting the importance of structural analysis in understanding compound properties (Sanjeevarayappa et al., 2015).

Biological Evaluation

These compounds are evaluated for their biological activities, such as antibacterial, anthelmintic, and potential as therapeutic agents. For instance, a study on the synthesis and biological evaluation of certain derivatives demonstrated moderate anthelmintic activity, underscoring the potential of these compounds in medicinal chemistry applications (Sanjeevarayappa et al., 2015).

Molecular Interaction Studies

Research also focuses on understanding how these compounds interact with biological targets, such as receptors. For example, the molecular interaction of a structurally similar antagonist with the CB1 cannabinoid receptor was explored, providing insights into the design of receptor-specific drugs (Shim et al., 2002).

Advanced Applications

Further, some compounds are developed for advanced applications, such as imaging agents in neuroinflammation studies, demonstrating the versatility of these chemicals in contributing to various fields of scientific research. For instance, the synthesis of a novel PET agent for imaging the IRAK4 enzyme in neuroinflammation highlights the application of these compounds in diagnostic medicine (Wang et al., 2018).

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Piperazine derivatives have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, and antiparasitic activities .

Future Directions

Future research could involve further exploration of the biological activity of this compound and similar compounds, potentially leading to the development of new pharmaceutical drugs .

properties

IUPAC Name

N-[2-[4-[2-hydroxy-3-[(2-methylpropan-2-yl)oxy]propyl]piperazin-1-yl]ethyl]-2-methyl-5-phenylpyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H37N5O3/c1-24(2,3)32-18-20(30)17-29-14-12-28(13-15-29)11-10-25-23(31)22-16-21(26-27(22)4)19-8-6-5-7-9-19/h5-9,16,20,30H,10-15,17-18H2,1-4H3,(H,25,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJAYSZCPKSGXAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC(CN1CCN(CC1)CCNC(=O)C2=CC(=NN2C)C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H37N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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